3-Deoxyglucosone

Descripción general

Descripción

3-Deoxy Glucosone es un azúcar dicarbonílico altamente reactivo, notable por su función como marcador de la diabetes. Se forma a través de la reacción de Maillard, donde la glucosa reacciona con los grupos amino primarios de lisina o arginina que se encuentran en las proteínas. Este compuesto es significativo debido a su participación en la formación de productos finales de glicación avanzada (AGE), que contribuyen a diversas enfermedades como la diabetes, la aterosclerosis, la hipertensión, la enfermedad de Alzheimer, la inflamación y el envejecimiento .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 3-Deoxy Glucosone se produce naturalmente a través de la reacción de Maillard, que implica la reacción no enzimática de la glucosa con los grupos amino en las proteínas. Esta reacción se acelera en condiciones de alta concentración de glucosa, como en la diabetes no controlada .

Métodos de producción industrial: La producción industrial de 3-Deoxy Glucosone generalmente implica la reacción controlada de Maillard, donde la glucosa se hace reaccionar con aminoácidos en condiciones específicas para producir el compuesto deseado. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para optimizar el rendimiento y la pureza de 3-Deoxy Glucosone .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Deoxy Glucosone sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar varios productos de oxidación.

Reducción: Puede reducirse para formar alcoholes correspondientes.

Sustitución: Puede reaccionar con nucleófilos para formar productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen productos finales de glicación avanzada (AGE) como imidazolonas, pirralina, N6-(carboximetil)lisina y pentosidina .

Aplicaciones Científicas De Investigación

Role in Diabetes and Glycation Reactions

3-Deoxyglucosone is primarily recognized for its involvement in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. In diabetic patients, elevated levels of 3-DG contribute to oxidative stress and vascular damage through the production of AGEs such as Nε-carboxymethyllysine (CML) and pentosidine .

Case Study: Glycation of Histones

A study investigated the glycation of calf thymus histone H3 by 3-DG, revealing that this process leads to significant structural modifications and the formation of AGEs. The results indicated that the glycation of histones could compromise chromatin structure and function, potentially contributing to secondary complications associated with diabetes .

Food Science Applications

In food science, this compound is studied for its role in non-enzymatic browning reactions, which are crucial for flavor and color development in processed foods. It is a key intermediate in the Maillard reaction, where it can influence the sensory qualities of food products.

Case Study: Non-Enzymatic Browning

Research has shown that 3-DG significantly affects the fluorescence intensity of Maillard reaction products when interacting with proteins like bovine serum albumin and lysozyme. This suggests that 3-DG accelerates the Maillard reaction, enhancing browning and flavor development in food products .

This compound exhibits various biological activities, including cellular toxicity and apoptosis induction. It has been shown to react rapidly with protein amino groups, leading to modifications that can disrupt normal cellular functions.

Potential Therapeutic Applications

Given its role in glycation and oxidative stress, this compound is being explored for potential therapeutic applications. Inhibitors targeting its pathways may offer benefits in managing diabetes-related complications.

Research Insights

Studies indicate that aldose reductase inhibitors can reduce levels of 3-DG and associated AGEs in erythrocytes, suggesting a therapeutic pathway for mitigating diabetic complications .

Summary Table: Applications of this compound

Mecanismo De Acción

3-Deoxy Glucosone ejerce sus efectos principalmente a través de la formación de productos finales de glicación avanzada (AGE). Reacciona con los grupos amino de las proteínas para formar AGE, que pueden alterar la estructura y función de las proteínas. Este proceso se acelera en condiciones de alta concentración de glucosa, como en la diabetes. La formación de AGE contribuye a varias complicaciones de la diabetes, incluido el daño vascular y la inflamación .

Compuestos similares:

Metilglioxal: Otro compuesto dicarbonílico reactivo involucrado en la formación de AGE.

Glioxal: Un compuesto dicarbonílico más simple que también forma AGE.

Fructosamina: Un compuesto formado por la reacción de la glucosa con los grupos amino en las proteínas, similar a 3-Deoxy Glucosone.

Singularidad: 3-Deoxy Glucosone es único debido a su vía de formación específica a través de la reacción de Maillard y su papel significativo en la formación de AGE. Sus niveles elevados en condiciones diabéticas lo convierten en un biomarcador valioso para la diabetes y sus complicaciones .

Comparación Con Compuestos Similares

Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.

Glyoxal: A simpler dicarbonyl compound that also forms AGEs.

Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.

Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .

Actividad Biológica

3-Deoxyglucosone (3-DG) is a dicarbonyl compound that plays a significant role in the glycation process, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, particularly in diabetes and its complications. This article reviews the biological activity of 3-DG, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic implications.

Overview of this compound

3-DG is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during food processing and cooking. It is also produced in vivo from glucose metabolism, especially under hyperglycemic conditions. Its reactivity with proteins can lead to significant modifications, impacting protein structure and function.

Glycation and Formation of AGEs

The glycation of proteins by 3-DG results in the formation of AGEs, which are known to contribute to diabetic complications such as nephropathy, retinopathy, and cardiovascular diseases. The mechanism involves the non-enzymatic reaction between 3-DG and amino groups of proteins, leading to structural changes that can disrupt normal cellular functions.

Key Findings on Glycation

- Histone Glycation : A study demonstrated that 3-DG can glycate histone H1 proteins, affecting their secondary structure and potentially compromising chromatin integrity. This alteration may influence gene expression related to diabetic complications .

- AGE Formation : Research indicates that 3-DG is a potent glycating agent compared to other dicarbonyls like methylglyoxal. It reacts rapidly with lysine and arginine residues on proteins, forming AGEs such as Nε-carboxymethyl lysine and pentosidine .

Impact on Intestinal Microbiota

In a study involving prediabetic rats treated with 3-DG, alterations in intestinal microbiota composition were observed. The treatment led to an increase in Proteobacteria abundance while reducing levels of beneficial bacteria. This dysbiosis was associated with impaired glucose metabolism and increased levels of lipopolysaccharides (LPS), suggesting a link between dietary 3-DG intake and metabolic disorders .

Cellular Mechanisms

Research has shown that 3-DG influences various cellular pathways:

- Oxidative Stress : 3-DG has been linked to increased oxidative stress in cells, contributing to apoptosis through the activation of caspases .

- Insulin Resistance : Elevated levels of 3-DG have been correlated with insulin resistance in diabetic models. It affects insulin signaling pathways by modifying key proteins involved in glucose metabolism .

Case Studies

- Prediabetes Model : In a controlled study on rats induced with prediabetes through high-fat diets, administration of 50 mg/kg of 3-DG for two weeks resulted in significant metabolic dysfunctions. The study highlighted changes in plasma GLP-2 levels and increased fasting glucose levels, linking dietary 3-DG to prediabetic conditions .

- Histone Modification : Another study focused on the effects of 3-DG on histone proteins indicated that glycation by 3-DG could lead to altered gene expression patterns associated with diabetic complications .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Intestinal Microbiota | Increased Proteobacteria; decreased beneficial bacteria | Links dietary intake of 3-DG to metabolic disorders |

| Histone Glycation | Structural changes in H1 histone due to glycation | Potential impacts on gene regulation |

| Metabolic Dysfunction | Impaired glucose tolerance and increased LPS levels | Suggests role in development of prediabetes |

Propiedades

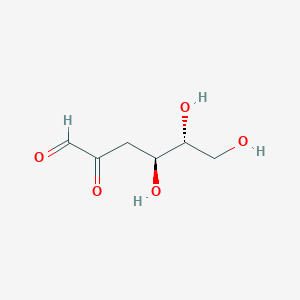

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193820 | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-27-9, 30382-30-0 | |

| Record name | 3-Deoxyglucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Hexosulose, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxy-D-glucosone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEOXYGLUCOSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.